molecular formula C31H23N3O4 B224077 N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide

Cat. No. B224077
M. Wt: 501.5 g/mol
InChI Key: IISDVHSHVDYMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, also known as BP-1B, is a compound that has gained attention in scientific research due to its potential applications in various fields. BP-1B is a synthetic organic compound that belongs to the family of pyridinecarboxamides.

Scientific Research Applications

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has potential applications in various fields of scientific research. One of the main applications of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide is in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit high hole mobility, good thermal stability, and excellent film-forming properties, making it a promising candidate for use in these devices.
N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide also has potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.

Mechanism of Action

The mechanism of action of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal structure and function of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to inhibit angiogenesis, which is essential for the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. In addition, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide exhibits high solubility in organic solvents, which makes it suitable for use in various experimental setups.
However, there are also limitations to the use of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide in lab experiments. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has low water solubility, which can limit its use in aqueous experimental setups. In addition, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide exhibits poor stability under certain conditions, such as high temperatures and exposure to light and air, which can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for research on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide. One direction is to explore the potential of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide as a lead compound for the development of new anticancer drugs. This could involve the synthesis and testing of analogs of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide with improved potency and selectivity against cancer cells.
Another direction is to investigate the potential of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide in other fields of scientific research, such as organic electronics and materials science. This could involve the synthesis and characterization of new materials based on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, as well as the development of new applications for these materials.
Conclusion
In conclusion, N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, or N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, is a synthetic organic compound that has potential applications in various fields of scientific research. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide can be synthesized through a multi-step process and exhibits high solubility in organic solvents. N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has been shown to exhibit anticancer activity through the inhibition of tubulin polymerization, as well as potential applications in organic electronics and materials science. Future research on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide could involve the development of new drugs and materials based on this compound.

properties

Product Name

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide

Molecular Formula

C31H23N3O4

Molecular Weight

501.5 g/mol

IUPAC Name

2-N,6-N-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C31H23N3O4/c35-30(32-22-14-18-26(19-15-22)37-24-8-3-1-4-9-24)28-12-7-13-29(34-28)31(36)33-23-16-20-27(21-17-23)38-25-10-5-2-6-11-25/h1-21H,(H,32,35)(H,33,36)

InChI Key

IISDVHSHVDYMQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N'-Bis-(4-phenoxyphenyl)-2,6-pyridine dicarboxamide was prepared from p-phenoxyaniline and 2,6-pyridine dicarboxylic acid dichloride. The amide (8.0248 g, 0.016 moles) was polymerized with isophthaloyl chloride (3.2484g, 0.016 moles) using the procedure of Example 27. The amounts of aluminum chloride, DMF and DCE used were 21.33 g (0.160 moles), 4.71 mL (0.061 mol)and 100 mL, respectively. The off-white fibrous polymer which was obtained had the repeat unit ##STR46##
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